molecular formula C14H8FN3 B2473508 4-(8-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile CAS No. 2366994-15-0

4-(8-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile

Cat. No.: B2473508
CAS No.: 2366994-15-0
M. Wt: 237.237
InChI Key: DUSMRIGLQCMNLL-UHFFFAOYSA-N
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Description

4-(8-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile is a chemical compound with the molecular formula C14H8FN3. It is characterized by the presence of a fluoro-substituted imidazo[1,2-a]pyridine ring attached to a benzonitrile moiety.

Mechanism of Action

Target of Action

The primary target of 4-(8-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile is the Sterol 14-alpha demethylase (CYP51) protein . This protein plays a crucial role in the biosynthesis of sterols, which are vital components of cell membranes.

Mode of Action

The compound interacts with its target, the CYP51 protein, through a process known as molecular docking . This interaction inhibits the function of the CYP51 protein, leading to disruption in the biosynthesis of sterols. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of the CYP51 protein affects the sterol biosynthesis pathway . This disruption can lead to a deficiency in essential sterols, affecting the integrity and function of cell membranes. The downstream effects of this disruption are complex and depend on the specific biological context.

Result of Action

The molecular and cellular effects of the action of this compound are largely determined by its inhibition of the CYP51 protein and the resulting disruption of sterol biosynthesis . This can lead to a range of effects, from changes in cell membrane properties to potential cell death.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(8-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile typically involves the reaction of 2-aminopyridine with a suitable fluoro-substituted benzaldehyde under acidic conditions to form the imidazo[1,2-a]pyridine core. This intermediate is then reacted with a benzonitrile derivative to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing waste and energy consumption. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

4-(8-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(8-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-(8-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile
  • 4-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile
  • 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile

Uniqueness

4-(8-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug design and materials science .

Properties

IUPAC Name

4-(8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FN3/c15-12-2-1-7-18-9-13(17-14(12)18)11-5-3-10(8-16)4-6-11/h1-7,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSMRIGLQCMNLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)F)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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